1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Overview
Description
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole is a heterocyclic compound containing two triazole rings. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective . The general reaction scheme is as follows:
Step 1: Synthesis of azide precursor.
Step 2: Cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole N-oxides.
Reduction: Reduction reactions can convert the triazole rings into dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted triazoles, triazole N-oxides, and dihydrotriazoles .
Scientific Research Applications
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole involves its interaction with various molecular targets. The nitrogen atoms in the triazole rings can form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar applications but different chemical properties.
1,2,4-Triazole: A simpler triazole compound used in various chemical reactions.
3-Methyl-1H-1,2,4-triazole: A methylated derivative with distinct reactivity
Uniqueness: 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole is unique due to its dual triazole structure, which enhances its stability and reactivity. This dual structure allows for more versatile applications in different fields compared to its simpler counterparts .
Properties
IUPAC Name |
1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-6-3-10(8-1)5-11-4-7-2-9-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJJXFFDQZWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321342 | |
Record name | 1,1'-Methylenebis(1H-1,2,4-triazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63400-51-1 | |
Record name | NSC373760 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Methylenebis(1H-1,2,4-triazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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